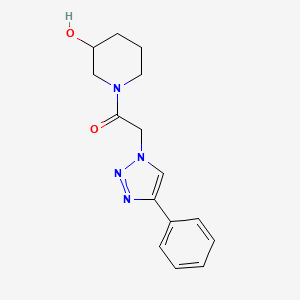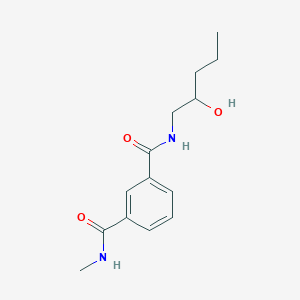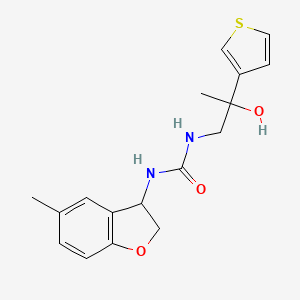
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide is a novel compound that has been synthesized by researchers for scientific research purposes. This compound is of great interest to the scientific community due to its potential applications in the field of medicine, particularly in the area of drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide is not yet fully understood. However, preliminary studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide has been shown to have several biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide in lab experiments include its high purity, low toxicity, and potential as a novel anti-cancer agent. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound, to better understand how it inhibits the growth of cancer cells.
2. Development of new analogs of this compound, to improve its potency and selectivity for cancer cells.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
4. Exploration of the use of this compound in combination with other anti-cancer drugs, to enhance its efficacy and reduce the risk of drug resistance.
5. Development of new methods for synthesizing this compound, to improve its yield and reduce its cost.
Métodos De Síntesis
The synthesis of 2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide involves several steps, including the reaction of cyclopropyl azide with 5-hydroxypentan-2-one, followed by the addition of acetic anhydride to form the final product. This synthesis method has been optimized and validated by researchers, and has been shown to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide has potential applications in the field of drug discovery, particularly in the area of cancer research. Researchers have shown that this compound has cytotoxic effects on cancer cells, and may be a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9(3-2-6-17)13-12(18)8-16-7-11(14-15-16)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOIYPARRJBUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC(=O)CN1C=C(N=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyltriazol-1-yl)-N-(5-hydroxypentan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)



![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)
![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)

![1-[3-(3-Bromophenyl)propyl]-3-(3-hydroxypentyl)urea](/img/structure/B6641157.png)
![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)